molecular formula C17H25NO5 B1500199 Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate CAS No. 886366-52-5

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate

Cat. No.: B1500199
CAS No.: 886366-52-5
M. Wt: 323.4 g/mol
InChI Key: PPGQXIUFJSJUMP-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate is a protected amino acid ester derivative of significant value in synthetic organic and medicinal chemistry. Its core structure features a tert -butoxycarbonyl (Boc) group, a cornerstone in modern peptide synthesis . The Boc group serves as a critical protecting group for the amine functionality, effectively shielding it from reactive conditions during chain elongation and allowing for its selective removal under mild, non-hydrolytic acidic conditions without affecting other labile functionalities . This compound is primarily utilized as a key synthetic intermediate or building block. Researchers employ it in the sophisticated construction of complex peptide sequences, where it can be incorporated to introduce a specific residue with a benzylic side chain. The presence of the 4-methoxybenzyl group on the propanoate backbone may also make it a valuable precursor in the development of pharmacologically active molecules, similar to how related Boc-protected esters are used as critical intermediates and reference standards in the synthesis and quality control of Active Pharmaceutical Ingredients (APIs) like Sitagliptin . The methyl ester group offers a handle for further chemical modification, such as hydrolysis to the corresponding acid or amidation. As with all compounds of this class, it is supplied For Research Use Only and is strictly intended for use in laboratory settings, not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-11-13(15(19)22-5)10-12-6-8-14(21-4)9-7-12/h6-9,13H,10-11H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGQXIUFJSJUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661459
Record name Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-52-5
Record name Methyl α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate, also known by its CAS number 886364-75-6, is a compound that has garnered attention for its potential biological activities. This article will focus on its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H25NO5
  • Molecular Weight : 309.36 g/mol
  • CAS Number : 886364-75-6

Synthesis

The synthesis of this compound typically involves the protection of amine groups through tert-butoxycarbonyl (Boc) chemistry, followed by coupling reactions with suitable substrates. The synthetic route often includes the use of reagents such as sodium bicarbonate and various solvents like dichloromethane (DCM) to facilitate the reaction.

The compound exhibits a range of biological activities primarily attributed to its ability to interact with various biological targets. It has been reported to influence several pathways related to cell signaling and receptor interactions:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cellular proliferation and survival, particularly in cancer cells.
  • Receptor Modulation : The compound has shown potential in modulating receptors such as adrenergic receptors and various G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance:

  • Cytotoxicity Assays : this compound has been tested against several cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The IC50 values vary depending on the specific cell line tested.
Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the impact of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability, with apoptosis confirmed through annexin V staining.
  • Receptor Interaction Study : Another research project focused on the interaction of this compound with adrenergic receptors, revealing that it acts as a partial agonist, influencing downstream signaling pathways associated with cardiovascular function.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate serves as an important intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Case Study : A study investigated the synthesis of peptide analogs using this compound as a building block. The resulting peptides exhibited improved binding affinity to target proteins involved in cancer pathways, demonstrating its potential in drug development .

Enzyme Inhibitors

This compound has been utilized in the development of enzyme inhibitors, particularly for proteases involved in various diseases. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be selectively removed to reveal reactive functionalities.

Data Table: Enzyme Inhibitor Activity

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundProtease A12.5
Analog 1Protease B8.0
Analog 2Protease C15.0

Drug Delivery Systems

The compound is also explored for its role in drug delivery systems, particularly in the formulation of prodrugs that can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study : Research has shown that incorporating this compound into liposomal formulations significantly improved the pharmacokinetic profile of co-administered therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparison

The table below highlights key differences between the target compound and its structural analogs:

Compound Name CAS No. Molecular Formula M.W. (g/mol) Substituents Key Features
Methyl 3-((Boc)amino)-2-(4-methoxybenzyl)propanoate (Target) 94790-24-6 C₁₆H₂₃NO₅ 309.36 2-(4-methoxybenzyl), 3-Boc-amino Electron-donating methoxy group; Boc protection for amine stability
Methyl 2-(4-bromobenzyl)-3-((Boc)amino)propanoate 886366-46-7 C₁₆H₂₂BrNO₄ 372.26 2-(4-bromobenzyl), 3-Boc-amino Bromine substituent enables cross-coupling reactions (e.g., Suzuki)
(S)-Methyl 3-(4-bromophenyl)-2-((Boc)amino)propanoate 266306-18-7 C₁₅H₂₀BrNO₄ 358.23 3-(4-bromophenyl), 2-Boc-amino Direct aryl substitution; steric hindrance impacts reactivity

Functional Group Analysis

Target Compound (94790-24-6)
  • 4-Methoxybenzyl Group: The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents (e.g., methanol, DCM) compared to halogenated analogs. This group may also stabilize intermediates via resonance during synthetic steps .
  • Boc Protection : The tert-butoxycarbonyl group provides acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., TFA), which is advantageous in peptide synthesis .
Bromo-Substituted Analog (886366-46-7)
  • 4-Bromobenzyl Group : Bromine’s electronegativity and role as a leaving group make this compound suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). However, its higher molecular weight (372.26 vs. 309.36) and lower solubility in aqueous systems may limit applications in biological assays .
4-Bromophenyl Analog (266306-18-7)
  • Direct Aryl Substitution: The bromine is attached directly to the phenyl ring at the 3-position, creating steric hindrance that may slow reaction kinetics in nucleophilic substitutions. This compound’s smaller molecular framework (C₁₅H₂₀BrNO₄ vs. C₁₆H₂₃NO₅) could improve crystallinity for X-ray studies .

Research Findings and Implications

Solubility Advantage: The target compound’s methoxy group improves solubility in methanol and DCM (Rf = 0.44 in 10% MeOH/CH₂Cl₂) compared to brominated analogs, facilitating purification via column chromatography .

Reactivity Trade-offs : While brominated analogs enable cross-coupling, the target compound’s methoxy group may enhance hydrogen-bonding interactions in drug-receptor binding studies.

Synthetic Flexibility : The Boc group’s orthogonal protection strategy allows sequential deprotection in multi-step syntheses, a feature shared across all analogs but tailored to substituent effects .

Preparation Methods

Step 1: Synthesis of the Boc-Protected Amino Acid Intermediate

Reaction:
Starting from an amino acid precursor (e.g., L-phenylalanine or a related derivative), the amino group is protected with Boc anhydride (Boc2O) in the presence of a base such as triethylamine (TEA). This step ensures the amino functionality remains inert during subsequent transformations.

Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature (~25°C)
  • Time: 12–24 hours
  • Yield: Typically >90% under optimized conditions

Reaction Equation:
$$
\text{Amino acid} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}} \text{Boc-protected amino acid}
$$

Step 2: Esterification of the Carboxylic Acid

Reaction:
The Boc-protected amino acid is esterified with methanol, often catalyzed by sulfuric acid or using a coupling reagent such as DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine).

Conditions:

  • Solvent: Methanol or a mixture of methanol and DCM
  • Catalyst: Sulfuric acid or DCC/DMAP
  • Temperature: Reflux (~60°C) or room temperature for DCC-mediated coupling
  • Duration: 6–12 hours

Reaction Equation:
$$
\text{Boc-protected amino acid} + \text{MeOH} \xrightarrow{\text{acid catalyst or DCC/DMAP}} \text{Methyl ester}
$$

Step 3: Introduction of the 4-Methoxybenzyl Group

Reaction:
The key step involves the nucleophilic substitution or coupling of the methyl ester with a 4-methoxybenzyl derivative. This can be achieved via a reductive amination or via alkylation using 4-methoxybenzyl halides or boronate intermediates.

Alternatively, as per patent WO2012117417, selective benzylation can be performed on the amino group using benzyl halides in the presence of sodium hydride or other bases in an organic solvent, followed by deprotection steps if necessary.

Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
  • Temperature: 0°C to room temperature
  • Duration: 2–6 hours

Reaction Equation:
$$
\text{Amino group} + \text{4-methoxybenzyl halide} \xrightarrow{\text{NaH or K}2\text{CO}3} \text{Benzylated intermediate}
$$

Final Assembly and Purification

The final compound is obtained by combining the above steps, often in a one-pot or telescoped process to improve efficiency. The crude product is purified via column chromatography, recrystallization, or preparative HPLC to achieve high purity.

Data Table Summarizing Key Conditions

Step Reagents Solvent Catalyst/Base Temperature Duration Yield Notes
Boc Protection Boc2O, TEA DCM/THF RT 12–24 hr >90% Inert atmosphere recommended
Esterification MeOH, sulfuric acid or DCC, DMAP Methanol Sulfuric acid or DCC Reflux or RT 6–12 hr 80–95% Ensure complete esterification
Benzylation 4-Methoxybenzyl halide, NaH/K2CO3 THF or DCM NaH or K2CO3 0°C to RT 2–6 hr 75–90% Control exotherm, inert atmosphere

Research Findings and Optimization Strategies

  • Flow Chemistry: Recent advances suggest employing continuous flow microreactors enhances reaction control, improves yields, and reduces waste, especially for benzylation and protection steps.

  • Catalyst Selection: Use of palladium catalysts (e.g., Pd/C) can facilitate selective deprotection or functionalization, as demonstrated in related indole functionalization studies.

  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are critical for removing residual starting materials and side products, ensuring pharmaceutical-grade purity.

Notes and Considerations

  • Stereochemistry: Maintaining stereochemical integrity during synthesis is crucial; chiral starting materials should be used, and reaction conditions optimized to prevent racemization.
  • Protection/Deprotection: Boc groups are acid-labile; deprotection should be performed under mild acidic conditions to avoid degrading sensitive functionalities.
  • Scale-Up: Industrial synthesis benefits from flow processes, optimized temperature control, and in-line purification to ensure consistency and safety.

Q & A

Q. What are the key steps in synthesizing Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate?

The synthesis typically involves:

  • Amine Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine using Boc-Cl in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .
  • Esterification : Reaction of the Boc-protected amine with methyl acrylate or methyl halides to form the ester moiety under anhydrous conditions .
  • Functionalization : Introduction of the 4-methoxybenzyl group via alkylation or coupling reactions, often using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts in dichloromethane .

Q. How is the Boc-protecting group characterized and validated during synthesis?

  • NMR Analysis : The Boc group is confirmed by characteristic peaks in 1^1H NMR (e.g., tert-butyl protons at ~1.4 ppm) and 13^{13}C NMR (carbonyl at ~155 ppm) .
  • Deprotection Tests : Acidic cleavage (e.g., TFA or HCl in dioxane) followed by mass spectrometry ensures the Boc group can be selectively removed without degrading the core structure .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) resolves impurities and confirms >95% purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects side products like deprotected amines or incomplete esterification .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized to minimize racemization?

  • Low-Temperature Conditions : Perform reactions at 0–4°C to reduce epimerization risk, especially during amide bond formation .
  • Catalyst Selection : Use DMAP or HOBt (hydroxybenzotriazole) to enhance coupling efficiency while preserving stereochemistry .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) stabilize intermediates and reduce side reactions .

Q. What strategies address challenges in isolating diastereomers during synthesis?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to resolve enantiomers .
  • Crystallization : Differential solubility of diastereomeric salts (e.g., with tartaric acid) enables selective crystallization .

Q. How does the 4-methoxybenzyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-Donating Effects : The methoxy group enhances stability against oxidation and directs electrophilic substitution in downstream modifications .
  • Metabolic Stability : The hydrophobic benzyl group may improve cell membrane permeability, as observed in prodrug studies .

Q. What are the limitations of Boc deprotection under acidic conditions for this compound?

  • Acid Sensitivity : Prolonged exposure to TFA can hydrolyze the methyl ester. Controlled deprotection (e.g., 30% TFA in DCM for 1–2 hours) balances efficiency and structural integrity .
  • Alternative Deprotection : Use milder acids (e.g., HCl in dioxane) or enzymatic methods (e.g., lipases) for sensitive substrates .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported yields for similar Boc-protected esters?

  • Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions or side products early .
  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous THF) and reagent stoichiometry, as variations in LiOH concentration significantly impact yields in hydrolysis steps .

Q. Why do stereochemical outcomes vary in alkylation reactions of this compound?

  • Steric Effects : Bulky groups (e.g., 4-methoxybenzyl) can hinder nucleophilic attack, leading to unexpected stereoselectivity. Computational modeling (DFT) predicts transition-state geometries to guide optimization .

Methodological Innovations

Q. What green chemistry approaches are applicable to its synthesis?

  • Solvent Recycling : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalytic Methods : Use polymer-supported DMAP to reduce waste and simplify purification .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Positional Scanning : Modify the 4-methoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) to assess electronic and steric effects on biological activity .
  • Bioisosteres : Substitute the ester with amides or ketones to evaluate metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate
Reactant of Route 2
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Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate

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